molecular formula C14H13FO2 B6379514 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol CAS No. 1261896-78-9

4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol

Cat. No.: B6379514
CAS No.: 1261896-78-9
M. Wt: 232.25 g/mol
InChI Key: XBTKGGZEFNZHNQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol is an organic compound that features a phenol group substituted with a fluoro and a methyl group on one aromatic ring, and a methoxy group on the other aromatic ring

Properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-5-12(15)11(7-9)10-4-6-13(16)14(8-10)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTKGGZEFNZHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685480
Record name 2'-Fluoro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-78-9
Record name 2'-Fluoro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The fluoro and methoxy groups can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: Similar structure but lacks the methoxy group.

    2-Fluoro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a phenol group

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